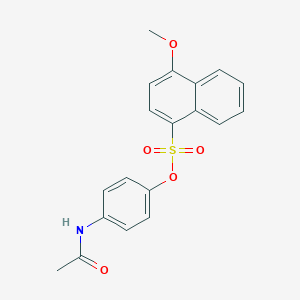

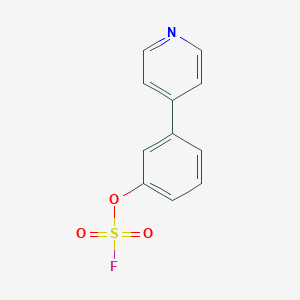

Ethyl 2-(1-ureidocyclohexyl)acetate

カタログ番号 B2451005

CAS番号:

2034573-53-8

分子量: 228.292

InChIキー: AKOAIQFMCXMOIT-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(1-ureidocyclohexyl)acetate is likely an organic compound, given its composition . It’s probably a derivative of ethyl acetate, which is a colorless liquid with a characteristic sweet smell .

Synthesis Analysis

While specific synthesis methods for Ethyl 2-(1-ureidocyclohexyl)acetate are not available, ethyl acetate, a related compound, is typically produced via the esterification of ethanol and acetic acid . This reaction is catalyzed by concentrated sulphuric acid .科学的研究の応用

Synthesis and Chemical Properties

- Lossen Rearrangement and Urea Synthesis : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is used in the Lossen rearrangement process for synthesizing ureas from carboxylic acids, demonstrating good yields without racemization under milder conditions. This method is environmentally friendly and cost-effective (Thalluri et al., 2014).

Analytical and Environmental Applications

- Water Analysis : Ethyl acetate-assisted ionic liquid dispersive liquid–liquid microextraction method is developed for determining tetracyclines in water samples using high-performance liquid chromatography. This demonstrates ethyl acetate's role in enhancing extraction efficiencies (Du et al., 2014).

- Biotechnological Production : Ethyl acetate is an environmentally friendly solvent with potential in biotechnological production. Yeasts like Pichia anomala and Kluyveromyces marxianus can convert sugar into ethyl acetate with high yield, offering a sustainable alternative to petrochemical processes (Löser et al., 2014).

Pharmaceutical and Medicinal Chemistry

- Synthesis of Pharmaceutical Compounds : Ethyl acetate is used in the synthesis of biaryl compounds like ethyl (4-phenylphenyl)acetate, a precursor to the drug felbinac, showing potential in the discovery of new nonsteroidal anti-inflammatory drugs (Costa et al., 2012).

Bioenergy and Biofuels

- Biodiesel Production : Ethyl acetate is utilized in the lipase-catalyzed preparation of biodiesel from crude oils like jatropha, karanj, and sunflower, demonstrating high yields and efficient conversion processes (Modi et al., 2007).

Industrial and Synthetic Chemistry

- Ethyl Acetate Production in Yeasts : The enzyme responsible for ethyl acetate production in yeasts has been identified, facilitating the development of biobased ethyl acetate production and improved brewing strains (Kruis et al., 2017).

- Reactive Distillation Process : Ethyl acetate synthesis via reactive distillation, a combination of reaction and separation in a single distillation column, shows potential for increased conversion and improved selectivity (Kenig et al., 2001).

特性

IUPAC Name |

ethyl 2-[1-(carbamoylamino)cyclohexyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-2-16-9(14)8-11(13-10(12)15)6-4-3-5-7-11/h2-8H2,1H3,(H3,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOAIQFMCXMOIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCCCC1)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(1-ureidocyclohexyl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

4-(3-Fluorosulfonyloxyphenyl)pyridine

2411224-60-5

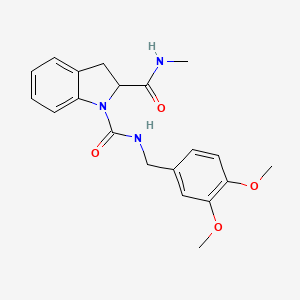

N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide

2361637-97-8

![N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide](/img/structure/B2450931.png)

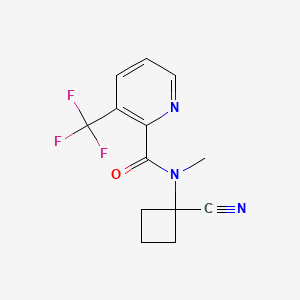

![(2-((difluoromethyl)thio)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2450935.png)

![ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-thien-2-ylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2450936.png)

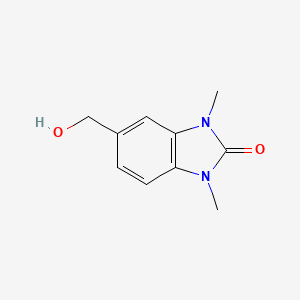

![2-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one](/img/structure/B2450937.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,2-diphenylacetamide](/img/structure/B2450938.png)

![3-(5-bromo-2-methoxyphenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2450942.png)